3-(Trifluoromethylthio)-benzeneboronic acid
Overview
Description
3-(Trifluoromethylthio)-benzeneboronic acid is an organic compound characterized by the presence of a trifluoromethylthio group attached to a benzeneboronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylthio)-benzeneboronic acid typically involves the introduction of the trifluoromethylthio group to a benzeneboronic acid precursor. One common method includes the reaction of 3-bromobenzeneboronic acid with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the trifluoromethanesulfenyl chloride.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethylthio)-benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Formation of trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.
Reduction: Formation of trifluoromethyl-substituted benzeneboronic acid.
Substitution: Formation of various substituted aromatic compounds depending on the coupling partner.
Scientific Research Applications
3-(Trifluoromethylthio)-benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethylthio group.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, that benefit from the unique properties imparted by the trifluoromethylthio group.
Mechanism of Action
The mechanism by which 3-(Trifluoromethylthio)-benzeneboronic acid exerts its effects is largely dependent on its chemical structure. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy. The boronic acid moiety can interact with biological targets, such as enzymes or receptors, through reversible covalent bonding, leading to modulation of their activity.
Comparison with Similar Compounds
3-(Trifluoromethylthio)benzoic acid: Similar in structure but lacks the boronic acid moiety.
4-(Trifluoromethylthio)benzeneboronic acid: Positional isomer with the trifluoromethylthio group at the para position.
3-(Trifluoromethyl)benzeneboronic acid: Contains a trifluoromethyl group instead of a trifluoromethylthio group.
Uniqueness: 3-(Trifluoromethylthio)-benzeneboronic acid is unique due to the combination of the trifluoromethylthio group and the boronic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and improved pharmacokinetic profiles for drug development.
Properties
IUPAC Name |
[3-(trifluoromethylsulfanyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2S/c9-7(10,11)14-6-3-1-2-5(4-6)8(12)13/h1-4,12-13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWJIDZQUVCSRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SC(F)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90723458 | |
Record name | {3-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90723458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-13-3 | |
Record name | {3-[(Trifluoromethyl)sulfanyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90723458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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